Azidobenzene
Overview
Description
Synthesis Analysis
The synthesis of azidobenzene derivatives involves several methods, adapted to yield various specific compounds.
- Iodobenzene-Catalyzed Synthesis : A method for synthesizing α-azidoketones from aryl ketones, using iodobenzene as a catalyst and MCPBA as a cooxidant, was developed. This approach is simple, rapid, and practical, offering good to excellent yields without isolating intermediate α-tosyloxyketones (Chang et al., 2010).
- Suzuki-Miyaura Cross-Coupling : A Suzuki-Miyaura type cross-coupling method was employed for synthesizing fused indole-heterocycles from ortho-azidobromobenzene and arylboronic acids, showing potential for creating complex organic structures (Pudlo et al., 2007).
Molecular Structure Analysis
Azidobenzene’s molecular structure is characterized by the azido group’s ability to engage in various chemical reactions due to its high reactivity. This reactivity is central to the compound's use in synthesizing more complex molecules.
Chemical Reactions and Properties
- Azoxybenzene Synthesis : An efficient chemoenzymatic process was developed for synthesizing azoxybenzenes, expanding the application of lipase in organic synthesis (Yang et al., 2015).
- Azido-alkyne-functionalized Monomers : A study highlighted the synthesis of linear and cyclic oligomers from azido-alkyne monomers, showcasing the versatility of azidobenzene derivatives in polymer chemistry (Daher & Seoane, 2022).
Scientific Research Applications
-
Molecular Switches
- Application: Azobenzene derivatives are one of the most important molecular switches . They can change their physical or chemical properties in response to light, making them useful in many applications.
- Method: The photochemical properties of azobenzene allow it to undergo trans to cis isomerization when irradiated with UV light . The reverse reaction (cis to trans isomerization) can be achieved after thermal or visible light activation .
- Results: After irradiation with UV light, azobenzene can yield a significant percentage of the cis isomer . The kinetics of the thermal back-reaction and the effect of the presence of selected ions on the half-life of the cis form have also been investigated .
-
Dyes
- Application: Since their discovery, the main application of aromatic azo compounds like azobenzene has been their use as dyes .
- Method: The classical methods for the synthesis of azo compounds are the azo coupling reaction, the Mills reaction, and the Wallach reaction .
- Results: These compounds are excellent candidates to function as molecular switches because of their efficient cis-trans isomerization in the presence of appropriate radiation .
-
Photoresponsive Materials
- Application: Azobenzene derivatives are used in the development of photoresponsive materials . These materials can change their properties in response to light, which makes them useful in various applications.
- Method: The photochemical properties of azobenzene allow it to undergo trans to cis isomerization when irradiated with UV light . The reverse reaction (cis to trans isomerization) can be achieved after thermal or visible light activation .
- Results: After irradiation with UV light, azobenzene can yield a significant percentage of the cis isomer . The kinetics of the thermal back-reaction and the effect of the presence of selected ions on the half-life of the cis form have also been investigated .
-
Chemical Synthesis
- Application: Azobenzene is used in the synthesis of various chemical compounds . It is often used as a building block in the synthesis of more complex molecules.
- Method: The classical methods for the synthesis of azo compounds are the azo coupling reaction, the Mills reaction, and the Wallach reaction .
- Results: These methods have been used to synthesize a wide range of azo compounds, which have found applications in various fields .
Future Directions
properties
IUPAC Name |
azidobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-9-8-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRLRINCMYICJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878870 | |
Record name | Phenylazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azidobenzene | |
CAS RN |
622-37-7 | |
Record name | Azidobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azidobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenylazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azidobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYL AZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G0EH7N6YB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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